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# Application Notes and Protocols for GNE-272 in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

GNE-272 is a potent and highly selective small molecule inhibitor of the bromodomains of the homologous transcriptional co-activators CREB-binding protein (CBP) and E1A-associated protein p300 (EP300).[1][2] By targeting the acetyl-lysine binding pockets of CBP and EP300, GNE-272 effectively disrupts their role in transcriptional activation, leading to the downregulation of key oncogenes, most notably MYC.[1][3] This targeted inhibition has demonstrated significant anti-proliferative effects in various cancer cell lines, particularly those of hematologic origin, making GNE-272 a valuable tool for cancer research and a potential therapeutic agent.[1]

These application notes provide detailed protocols for utilizing **GNE-272** in cell culture to study its effects on cell viability, apoptosis, cell cycle progression, and target gene expression.

### **Mechanism of Action**

**GNE-272** functions by competitively binding to the bromodomains of CBP and EP300, preventing their interaction with acetylated lysine residues on histones and other proteins. This inhibition disrupts the formation of transcriptional complexes necessary for the expression of a variety of genes involved in cell proliferation and survival. A primary downstream effect of CBP/EP300 inhibition by **GNE-272** is the suppression of the transcription factor MYC, a critical

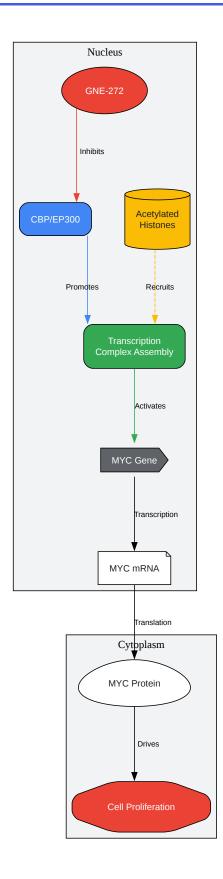




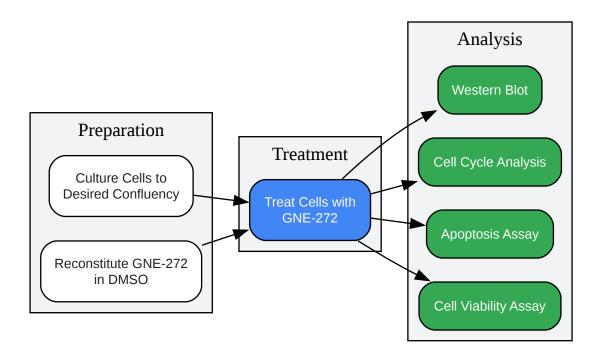


driver of many human cancers. In multiple myeloma, for instance, the inhibition of CBP/EP300 has been shown to disrupt the IRF4/MYC oncogenic axis.









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